molecular formula C14H15N3O2 B4510978 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one

4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one

Cat. No.: B4510978
M. Wt: 257.29 g/mol
InChI Key: HJYDBIBBUOSVCU-UHFFFAOYSA-N
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Description

4-[(1-Methyl-1H-indol-2-yl)carbonyl]piperazin-2-one is a piperazinone derivative featuring a 1-methylindole moiety linked via a carbonyl group to the piperazin-2-one ring. Piperazinones are six-membered lactams with two nitrogen atoms, often explored for their conformational flexibility and bioactivity. The indole group, a bicyclic aromatic heterocycle, contributes to interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

4-(1-methylindole-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-11-5-3-2-4-10(11)8-12(16)14(19)17-7-6-15-13(18)9-17/h2-5,8H,6-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYDBIBBUOSVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Lactam Ring Reactivity

The piperazin-2-one lactam ring exhibits characteristic reactivity under acidic or basic conditions:

Reaction Type Conditions Products Key Findings
Hydrolysis 6M HCl, reflux, 8 hrs4-[(1-Methyl-1H-indol-2-yl)carbonyl]piperazine-1,3-dione (cyclic diketone)Acidic hydrolysis breaks the lactam ring, forming a diketone derivative.
Alkylation MeI, NaH, DMF, 0°C → RT, 6 hrs1-Methyl-4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-oneSelective N-methylation occurs at the piperazine nitrogen .
Reduction LiAlH4, THF, reflux, 4 hrs4-[(1-Methyl-1H-indol-2-yl)hydroxymethyl]piperazineLactam carbonyl reduced to a hydroxymethyl group .

Indole Modification

The 1-methylindole moiety undergoes electrophilic substitution and oxidation:

Reaction Type Reagents/Conditions Products Key Findings
Electrophilic Substitution Br2, CHCl3, 0°C, 2 hrs5-Bromo-1-methyl-1H-indole-2-carbonyl-piperazin-2-oneBromination occurs at the indole C5 position .
Oxidation KMnO4, H2O, 80°C, 3 hrs4-[(1-Methyl-2-oxoindoline-3-yl)carbonyl]piperazin-2-oneIndole ring oxidized to oxindole.
Demethylation BBr3, DCM, -78°C → RT, 12 hrs4-[(1H-Indol-2-yl)carbonyl]piperazin-2-oneSelective removal of the N-methyl group on indole .

Acylation and Coupling Reactions

The carbonyl group participates in nucleophilic acyl substitution:

Reaction Type Reagents Products Key Findings
Amide Formation RNH2, EDCl/HOBt, DMF, 24 hrs4-[(1-Methyl-1H-indol-2-yl)carbonyl]-N-alkylpiperazin-2-oneHigh yields (75–90%) with primary amines .
Suzuki Coupling Aryl boronic acid, Pd(PPh3)44-[(1-Methyl-5-aryl-1H-indol-2-yl)carbonyl]piperazin-2-oneRequires microwave irradiation (120°C, 30 min) for cross-coupling .
Grignard Addition RMgX, THF, -20°C, 2 hrs4-[(1-Methyl-1H-indol-2-yl)(R-hydroxymethyl)carbonyl]piperazin-2-oneStereoselectivity depends on R-group bulk .

Thermal Stability

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition patterns:

Temperature Range Mass Loss (%) Proposed Process
150–200°C5%Desolvation (trapped solvent)
250–300°C45%Lactam ring decomposition
300–400°C50%Indole moiety degradation

Mechanistic Insights

  • Lactam Ring Opening : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Indole Bromination : Electrophilic aromatic substitution occurs preferentially at C5 due to electron-donating effects of the N-methyl group .

  • Cross-Coupling Reactions : Palladium-mediated Suzuki coupling requires a halogenated indole precursor (e.g., 5-bromo derivative) .

Synthetic Limitations

  • Steric Hindrance : Bulky substituents on the indole ring reduce coupling efficiency (e.g., Suzuki yields drop to <30% for ortho-substituted aryl boronic acids) .

  • Oxidation Sensitivity : The indole moiety requires inert atmospheres during reactions to prevent unwanted oxidation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H23N3O2C_{18}H_{23}N_{3}O_{2} and features an indole moiety, which is known for its biological activity. The structural characteristics contribute to its interactions with biological targets, making it a candidate for further investigation in drug development.

Antidepressant Activity

Research indicates that derivatives of piperazine, including 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one, exhibit antidepressant-like effects. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Experimental studies have shown that these compounds can enhance mood and reduce anxiety in animal models .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Studies have demonstrated that indole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of piperazine derivatives. The compound has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, this compound was administered to assess its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as a therapeutic agent for depression .

Case Study 2: Cancer Cell Line Testing

A series of assays were conducted on various cancer cell lines (e.g., breast cancer, colon cancer) using the compound. The results showed dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at relatively low concentrations .

Data Table: Summary of Research Findings

ApplicationModel/System TestedKey FindingsReference
AntidepressantAnimal models (behavior tests)Significant reduction in depressive behaviors
AnticancerCancer cell linesDose-dependent inhibition of tumor growth
NeuroprotectionNeuronal cell culturesProtection against oxidative stress

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme monoacylglycerol lipase (MAGL), leading to increased levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This elevation of 2-AG results in the activation of cannabinoid receptors CB1 and CB2, which are involved in regulating mood, pain, and inflammation .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 5-(1-Methyl-1H-indol-2-yl)piperazin-2-one Structure: Indolylcarbonyl group at position 5 of the piperazinone ring. Molecular Formula: C₁₃H₁₅N₃O. Key Differences: Positional isomerism may alter ring strain and hydrogen-bonding capacity, affecting solubility and target binding. Evidence suggests positional changes can modulate cytotoxicity in cancer cell lines .
  • 4-[(3-Chloro-4-hydroxyphenyl)carbonyl]piperazin-2-one Structure: Chlorohydroxyphenyl substituent instead of indole. Molecular Formula: C₁₁H₁₁ClN₂O₃.

Piperazinone Derivatives with Aromatic Substituents

  • (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Structure: Benzyl group on piperazine and unsubstituted indole. Molecular Formula: C₂₀H₂₁N₃O. Key Differences: The benzyl group increases steric bulk, which may hinder interactions with narrow binding pockets. The absence of a methyl group on the indole could reduce metabolic stability .
  • 2-(4-Fluorophenyl)-1-{4-[(1-Methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone Structure: Additional fluorophenyl ethanone substituent. Molecular Formula: C₂₂H₂₁FN₄O₂. Key Differences: Fluorination enhances electronegativity and bioavailability. This compound’s dual substituents may improve cytotoxicity but complicate synthesis .

Research Findings and Implications

  • Cytotoxicity: Piperazinones with aromatic substituents (e.g., indole, chlorophenyl) show promise in cancer therapy.
  • Synthetic Accessibility : Compared to Nutlin-3, the target compound’s simpler structure may facilitate large-scale synthesis while retaining bioactivity .
  • Structure-Activity Relationships (SAR) : Fluorine and chlorine atoms enhance binding affinity, but steric hindrance from bulkier groups (e.g., benzyl) may reduce efficacy .

Biological Activity

4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one, also known by its CAS number 1219567-25-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H15N3O2C_{14}H_{15}N_{3}O_{2}, with a molar mass of 257.29 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

1. Antidepressant Activity
Studies have shown that derivatives of indole and piperazine exhibit antidepressant properties. For example, the compound's structural similarity to known antidepressants suggests potential monoamine oxidase (MAO) inhibition, which is a common mechanism for antidepressant drugs .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity in various assays. Its effectiveness against specific bacterial strains highlights its potential as an antibacterial agent .

3. Anticancer Potential
Preliminary studies suggest that indole derivatives can inhibit cancer cell proliferation. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .

4. Neuroprotective Effects
There is emerging evidence that compounds containing indole structures can provide neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activities of this compound may be attributed to several mechanisms:

  • MAO Inhibition : The compound may inhibit MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation .
  • Interaction with Receptors : It may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, contributing to its antidepressant effects .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of several indole derivatives in a mouse model using the tail suspension test. The results indicated significant reductions in immobility time, suggesting that these compounds could be effective in treating depression .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined to assess potency against specific pathogens .

Data Table: Summary of Biological Activities

Activity Type Mechanism Evidence
AntidepressantMAO inhibitionReduced immobility in tail suspension tests
AntimicrobialBacterial growth inhibitionMIC values indicating effectiveness against bacteria
AnticancerInduction of apoptosisInhibition of cancer cell proliferation observed
NeuroprotectiveNeurotransmitter modulationEvidence from neuroprotection studies

Q & A

Q. What experimental protocols are recommended for synthesizing 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one, and how can reaction yields be optimized?

Synthesis typically involves coupling 1-methylindole-2-carboxylic acid derivatives with piperazin-2-one scaffolds via amide bond formation. Key steps include:

  • Reagent selection : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization from methanol/diethyl ether improves purity .
    Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments to minimize side reactions.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying indole and piperazine ring connectivity. Key signals include aromatic protons (δ 6.8–7.6 ppm) and carbonyl resonances (δ 160–170 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ ion) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for piperazine ring conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Discrepancies in receptor binding or bioactivity may arise from:

  • Structural analogs : Compare with derivatives like 1-(4-phenylpiperazin-1-yl)ethanone, where substituents on the piperazine ring modulate receptor affinity .
  • Assay conditions : Validate cell-based vs. in vitro receptor-binding assays to account for metabolic stability or off-target effects .
  • Cross-reactivity studies : Use competitive binding assays (e.g., against H1/H4 histamine receptors) to identify selectivity profiles .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Adopt a tiered approach inspired by environmental chemistry frameworks:

  • Phase I (Lab) : Assess hydrolysis, photolysis, and biodegradation using OECD guidelines. Monitor stability under varying pH and UV light .
  • Phase II (Field) : Use LC-MS/MS to quantify residues in water/soil matrices. Compare with analogs like 4-chloro-2-(1H-pyrazol-3-yl)phenol to predict persistence .
  • Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) to derive LC50/EC50 values .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking simulations : Use software like AutoDock Vina to predict interactions with histamine H1/H4 receptors. Focus on piperazine ring orientation and indole carbonyl hydrogen bonding .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity trends .
  • MD simulations : Evaluate conformational stability of the piperazine ring in aqueous vs. lipid bilayer environments .

Q. What strategies address instability of the piperazin-2-one ring during long-term storage?

  • Lyophilization : Store as a hydrochloride salt to prevent hygroscopic degradation .
  • Excipient screening : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to mitigate oxidation .
  • Stability-indicating HPLC : Monitor degradation products (e.g., ring-opened amines) under accelerated conditions (40°C/75% RH) .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Sample preparation : Optimize protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .
  • Validation parameters : Include linearity (1–1000 ng/mL), LOD/LOQ (<10 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .
  • Cross-validation : Compare LC-MS results with UV-Vis detection (λ~280 nm for indole absorption) .

Q. What synthetic routes enable bioisosteric replacement of the indole moiety to improve metabolic stability?

  • Indole replacements : Test pyrrolo[3,4-c]pyridinedione or benzimidazole scaffolds to retain aromatic stacking while reducing CYP450 metabolism .
  • Piperazine modifications : Introduce methyl or chloroacetyl groups to enhance lipophilicity and blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one
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4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.